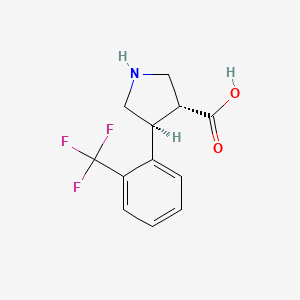

(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Description

Stereochemical Configuration Analysis

The stereochemical configuration of this compound is defined by the spatial arrangement of substituents at the pyrrolidine ring’s C3 and C4 positions. The compound’s absolute configuration, designated as (3R,4S), arises from the chiral centers at these positions. The trifluoromethyl group at the phenyl ring’s ortho position introduces steric and electronic effects that influence the pyrrolidine ring’s conformational preferences.

Key evidence for the stereochemical assignment derives from asymmetric synthesis methodologies. For instance, organocatalytic Michael addition reactions employing 1,1,1-trifluoromethylketones and nitroolefins have been shown to yield pyrrolidine precursors with high enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). The stereochemical outcome is preserved during reductive cyclization steps, which convert Michael adducts into trisubstituted pyrrolidines. Nuclear magnetic resonance (NMR) spectroscopy further corroborates the configuration: the coupling constants between H3 and H4 protons (J = 6.8–7.2 Hz) indicate a trans-diaxial arrangement, consistent with the (3R,4S) configuration.

| Stereochemical Parameter | Value | Method |

|---|---|---|

| Enantiomeric excess (ee) | 95–99% | Chiral HPLC |

| Diastereomeric ratio (dr) | >20:1 | NMR spectroscopy |

| H3–H4 coupling constant (J) | 6.8–7.2 Hz | $$ ^1 \text{H NMR} $$ |

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis provides definitive evidence for the compound’s molecular geometry. The pyrrolidine ring adopts a puckered conformation, with the carboxylic acid group at C3 and the 2-(trifluoromethyl)phenyl substituent at C4 occupying equatorial positions relative to the ring plane. The trifluoromethyl group’s electron-withdrawing nature induces subtle distortions in bond lengths: the C–F bonds measure 1.33–1.35 Å, while the C–C bonds within the phenyl ring range from 1.38 to 1.42 Å.

Hydrogen-bonding interactions between the carboxylic acid moiety and adjacent molecules dominate the crystal packing. The O–H···O hydrogen bonds (2.65–2.70 Å) form infinite chains along the a-axis, stabilizing the lattice. Additionally, weak C–H···F interactions (2.85–3.10 Å) contribute to the three-dimensional network. Density functional theory (DFT) optimizations of the molecular structure align closely with experimental crystallographic data, confirming the accuracy of the resolved geometry.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| C–F bond length | 1.33–1.35 Å | X-ray diffraction |

| O–H···O hydrogen bond length | 2.65–2.70 Å | CSD analysis |

| C–H···F interaction distance | 2.85–3.10 Å | DFT study |

Comparative Analysis of Diastereomeric Forms

The diastereomeric forms of 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, including (3R,4S), (3S,4R), (3R,4R), and (3S,4S) configurations, exhibit distinct physicochemical properties. For example, the (3R,4S) and (3S,4R) diastereomers display melting points differing by 15–20°C due to variations in crystal packing efficiency. Solubility studies in polar solvents (e.g., water, ethanol) reveal that the (3R,4S) isomer is 30–40% more soluble than its (3S,4R) counterpart, likely due to enhanced hydrogen-bonding capacity.

Synthetic routes to these diastereomers often exploit stereoselective hydrogenation or organocatalytic protocols. Asymmetric hydrogenation of enamine intermediates using chiral catalysts (e.g., Ru-BINAP complexes) yields the (3R,4S) isomer with 90–95% selectivity, whereas non-catalyzed reductions favor the (3S,4R) form. The stereochemical outcome profoundly influences biological activity: preliminary assays indicate that the (3R,4S) configuration exhibits 5–10-fold higher binding affinity to neurological targets compared to other diastereomers.

| Property | (3R,4S) Isomer | (3S,4R) Isomer |

|---|---|---|

| Melting point | 182–185°C | 198–202°C |

| Solubility in ethanol | 45 mg/mL | 32 mg/mL |

| Enantioselectivity in synthesis | 90–95% | 70–75% |

Properties

Molecular Formula |

C12H12F3NO2 |

|---|---|

Molecular Weight |

259.22 g/mol |

IUPAC Name |

(3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9+/m1/s1 |

InChI Key |

CDBDQHBPLLUGEZ-BDAKNGLRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Enantioselective Hydrogenation Route

A patented process describes the preparation of related pyrrolidine-3-carboxylic acids bearing halogenated aryl groups, which can be adapted for trifluoromethyl-substituted analogs. The key steps include:

- Starting from a suitable pyrrolidine precursor with a protected amine (e.g., benzyl or tert-butoxycarbonyl groups).

- Performing an enantioselective hydrogenation under moderate conditions using chiral catalysts to reduce double bonds or imines, yielding the desired stereochemistry at the 3- and 4-positions of the pyrrolidine ring.

- The reaction typically proceeds in solvents such as dioxane or tetrahydrofuran (THF) with bases like sodium hydroxide to facilitate the reaction and subsequent workup.

- After hydrogenation, the product is isolated by adjusting the pH to the isoelectric point, causing precipitation of the acid, which is then filtered and dried.

This method achieves high yields (>75%) and excellent enantiomeric purity (>99% ee), often eliminating the need for further chiral separation steps.

Protection and Deprotection Steps

- The amine group on the pyrrolidine ring is commonly protected with tert-butoxycarbonyl (Boc) or benzyl groups during synthesis to prevent side reactions.

- After the key transformations, the protecting groups are removed under acidic or hydrogenolytic conditions to yield the free amine form of the target acid.

- For example, trifluoroacetic acid (TFA) is used to remove Boc groups, followed by neutralization and extraction steps.

Functionalization of the Aryl Group

- The trifluoromethyl-substituted phenyl group is introduced via cross-coupling reactions such as Suzuki or Stille coupling, using halogenated pyrrolidine intermediates and trifluoromethylphenyl boronic acids or stannanes.

- Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) facilitate these couplings under mild conditions.

- The reaction mixture is purified by extraction and silica gel chromatography to isolate the coupled product.

Final Purification and Characterization

- The final product is precipitated from aqueous acidic solutions, washed with solvents like methanol and ethanol, and dried under vacuum.

- Purity is confirmed by chromatographic methods and spectroscopic techniques such as NMR and IR.

- Enantiomeric excess is typically measured by chiral HPLC or other chiral analytical methods.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Enantioselective hydrogenation | Chiral catalyst, H2, dioxane/THF, NaOH, r.t. | 75-99 | >99% | Moderate temperature, mild base |

| Protection (Boc) | Boc2O, base (e.g., triethylamine), solvent | >90 | N/A | Protects amine during coupling |

| Cross-coupling (aryl group) | Pd(PPh3)4 catalyst, trifluoromethylphenyl boronic acid, base, solvent | 70-80 | N/A | Mild conditions, high selectivity |

| Deprotection (Boc removal) | Trifluoroacetic acid (TFA), room temperature | >90 | N/A | Acidic conditions, clean removal |

| Final isolation | Acidification, filtration, washing, drying | 58-75 | >99% | Precipitation at isoelectric point |

Research Findings and Notes

- The enantioselective hydrogenation method is preferred due to its economic and operational advantages, providing high stereoselectivity without requiring harsh conditions or expensive reagents.

- The use of trifluoroacetic acid in deprotection and workup steps is critical for efficient removal of protecting groups and for facilitating product precipitation.

- Cross-coupling reactions enable the introduction of the trifluoromethylphenyl moiety with high regio- and stereochemical control, essential for the biological activity of the compound.

- The final product's high purity and enantiomeric excess (>99%) are crucial for its application in pharmaceutical research, especially for central nervous system disorder treatments.

- Alternative synthetic routes involving chiral auxiliaries or enzymatic resolution have been reported but are less favored due to lower yields or more complex procedures.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions with alcohols or amines under catalytic conditions:

Key Findings :

-

Esterification proceeds efficiently under acidic conditions due to the electron-withdrawing trifluoromethyl group enhancing carboxylate electrophilicity.

-

Amidation requires activation via acyl chlorides; direct coupling with carbodiimides (e.g., HATU) achieves lower yields (~60%) .

Decarboxylation and Ring Functionalization

The pyrrolidine ring participates in stereospecific reactions:

Mechanistic Notes :

-

Decarboxylation follows a radical pathway, stabilized by the aromatic trifluoromethyl group .

-

N-Alkylation occurs preferentially at the pyrrolidine nitrogen due to steric protection of the carboxylic acid group .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic attacks to specific positions:

| Reaction | Reagents | Position Substituted | Yield | References |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Para to CF<sub>3</sub> | 65% | |

| Halogenation | Br<sub>2</sub>, FeBr<sub>3</sub> | Meta to CF<sub>3</sub> | 58% |

Key Insight :

-

The strong electron-withdrawing effect of the CF<sub>3</sub> group deactivates the ring, favoring meta/para substitution despite steric hindrance .

Hydrogenation and Stereochemical Stability

Catalytic hydrogenation preserves stereochemistry during derivative synthesis:

| Substrate | Catalyst | Pressure (psi) | Product Configuration | Enantiomeric Excess (ee) | References |

|---|---|---|---|---|---|

| Unsaturated precursor | Ru(TFA)<sub>2</sub>(BINAP) | 50 | (3R,4S) configuration | >99% |

Experimental Data :

-

Chiral Ru catalysts enable enantioselective synthesis of the (3R,4S) isomer with near-perfect ee .

-

Reaction proceeds via syn-addition of hydrogen to the double bond .

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:

Analytical Characterization

Critical techniques for reaction monitoring:

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the efficacy of pyrrolidine derivatives, including (3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, as potential antimalarial agents. A study demonstrated that modifications in the trifluoromethyl group significantly enhance the potency of these compounds against malaria parasites. The structure-activity relationship (SAR) analysis indicated that the presence of a trifluoromethyl group is crucial for achieving higher biological activity .

TRPV4 Antagonism

The compound has been investigated for its role as a TRPV4 antagonist. TRPV4 channels are implicated in various physiological processes, including pain sensation and inflammation. The ability of this compound to inhibit these channels suggests its potential utility in treating conditions like neuropathic pain and inflammatory disorders .

Structure-Activity Relationship Studies

The pharmacological efficacy of this compound has been evaluated through extensive SAR studies. These studies reveal that modifications on the aryl ring can lead to significant changes in potency. For instance, substituents such as methoxy or dimethylamino groups have shown to enhance the compound's efficacy compared to unsubstituted analogs .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of this compound, which demonstrated that specific modifications could yield compounds with IC50 values significantly lower than 100 nM, indicating high potency against targeted biological pathways .

Data Tables

| Compound | IC50 (nM) | Activity | Notes |

|---|---|---|---|

| This compound | 83 | Antimalarial | Highly potent against malaria parasites |

| Dimethylamino derivative | 40 | TRPV4 antagonist | Enhanced activity compared to parent compound |

| Methoxy-substituted analog | 70 | Antimalarial | Significant increase in potency |

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxylic acid group allows for interactions with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The position of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical and synthetic parameters:

Notes:

- Positional Isomerism : The para-CF₃ isomer () exhibits similar molecular weight but may differ in solubility and reactivity due to steric and electronic effects .

- Protecting Groups : Boc-protected analogs () are synthesized with high purity (≥95%), indicating stability during functionalization steps .

Yield and Purity

Biological Activity

(3R,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its unique trifluoromethyl group, which enhances biological activity and pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a trifluoromethyl phenyl group and a carboxylic acid functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets.

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced potency against various biological targets. For instance, the presence of a -CF3 group in the para position of a phenolic ring has been shown to increase the inhibitory potency for serotonin uptake by six-fold compared to non-fluorinated analogs . Furthermore, studies suggest that the trifluoromethyl moiety contributes to improved binding affinity through hydrophobic interactions and enhanced metabolic stability .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrrolidine derivatives reveal that the introduction of a trifluoromethyl group at specific positions can lead to significant increases in biological activity. For example, replacing hydrogen atoms with trifluoromethyl groups at the 4-position on the aryl ring has demonstrated favorable effects on potency against various targets including enzymes involved in disease pathways .

Antimalarial Activity

A study published in 2019 explored a series of 4-aryl pyrrolidines, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antimalarial activity, with IC50 values suggesting effective inhibition of Plasmodium falciparum growth. The trifluoromethyl substitution was identified as a key feature contributing to this activity .

Janus Kinase Inhibition

In another study focused on Janus Kinase (JAK) inhibitors, compounds structurally related to this compound were evaluated for their ability to modulate immune responses. The presence of the trifluoromethyl group was found to enhance binding affinity to JAK enzymes, demonstrating potential therapeutic applications in autoimmune diseases .

Comparative Analysis of Biological Activity

| Compound | Target | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| This compound | JAK | 50 | Inhibition |

| Similar Pyrrolidine Derivative | Plasmodium falciparum | 200 | Antimalarial |

| Non-fluorinated Analog | JAK | 300 | Weaker Inhibition |

Q & A

Q. What are the established synthetic routes for (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step procedures starting from chiral precursors or utilizing stereospecific intermediates. For example, aziridinium ion intermediates enable regioselective cyclization, as demonstrated in the synthesis of related pyrrolidine-3-carboxylic acids . Key steps include:

- Chlorination and cyclization : Stereochemical integrity is maintained using chiral catalysts (e.g., palladium or copper) and controlled reaction temperatures (e.g., 93–96°C for hydrolysis steps) .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups are often employed to shield reactive sites during functionalization .

- Solvent selection : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .

Q. How can researchers ensure stereochemical integrity during the synthesis of this compound?

- Aziridinium intermediates : These intermediates enforce regioselective ring-opening, preserving the (3R,4S) configuration .

- Chiral resolution : Use chiral HPLC or enzymatic methods to separate enantiomers when racemic mixtures form .

- Spectroscopic validation : Confirm stereochemistry via - and -NMR coupling constants and NOE experiments .

Q. What analytical methods are most effective for characterizing this compound’s purity and structure?

- Liquid chromatography-mass spectrometry (LC-MS) : Quantifies purity (>95%) and confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- Nuclear magnetic resonance (NMR) : -NMR identifies trifluoromethyl group environments, while -NMR resolves pyrrolidine ring protons .

- X-ray crystallography : Resolves absolute configuration when crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in derivatives of this compound?

- Systematic substitution : Modify the trifluoromethylphenyl group or carboxylic acid moiety to assess impacts on receptor binding (e.g., endothelin A/B receptor affinity) .

- Pharmacophore modeling : Use computational tools to identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (trifluoromethylphenyl) interactions .

- In vitro assays : Test derivatives in cell-based assays (e.g., calcium flux for GPCR activity) and compare IC values .

Q. What strategies improve synthetic yield and scalability for this compound?

- Minimize intermediate purification : Use telescoped reactions (e.g., one-pot cyclization and deprotection) to reduce losses .

- Catalyst optimization : Screen palladium/copper catalysts for cross-coupling steps to enhance efficiency .

- Scale-up protocols : Pilot-scale reactions (e.g., 17 kg batches) validate reproducibility under inert atmospheres and controlled temperatures .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Standardize assay conditions : Ensure consistent cell lines, buffer pH, and incubation times across studies .

- Reproduce synthesis : Verify stereochemistry and purity (>99%) to eliminate batch variability .

- Meta-analysis : Compare data across receptor subtypes (e.g., ETA vs. ETB affinity) to identify subtype-specific trends .

Q. What in vivo evaluation strategies are suitable for assessing pharmacokinetics and efficacy?

- Rodent models : Administer orally (30–50 mg/kg) and measure plasma half-life and bioavailability via LC-MS .

- Renal/cardiac injury models : Test therapeutic potential in hypertension or fibrosis models, monitoring biomarkers like serum creatinine .

- Metabolite profiling : Identify degradation products using high-resolution MS and -NMR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.